molecular formula C20H15N3O6 B3833609 N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B3833609
M. Wt: 393.3 g/mol
InChI Key: MPQFJUKDQXNXNL-SRZZPIQSSA-N
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Description

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that belongs to the class of furan derivatives. . The compound features a furan ring, a benzodioxine moiety, and a nitrophenyl group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The furan ring and benzodioxine moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like nitrofurantoin and furazolidone, which also contain a furan ring and exhibit antimicrobial properties.

    Benzodioxine Derivatives: Compounds like dioxin and its derivatives, known for their biological activity.

Uniqueness

N’-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its combination of a furan ring, a benzodioxine moiety, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O6/c24-20(19-12-27-17-6-1-2-7-18(17)29-19)22-21-11-15-8-9-16(28-15)13-4-3-5-14(10-13)23(25)26/h1-11,19H,12H2,(H,22,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQFJUKDQXNXNL-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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